molecular formula C₃₆H₅₅N₁₁O₁₀ B612746 Angiotensin I/II (1-6) CAS No. 47896-63-9

Angiotensin I/II (1-6)

Cat. No. B612746
CAS RN: 47896-63-9
M. Wt: 801.89
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Angiotensin I/II (1-6) is a peptide that is converted from Angiotensin I/II . The precursor angiotensinogen is cleaved by renin to form angiotensin I, which is then hydrolyzed by angiotensin-converting enzyme (ACE) to form the biologically active angiotensin II .


Synthesis Analysis

The synthesis of Angiotensin I/II (1-6) involves the cleavage of the precursor angiotensinogen by renin to form angiotensin I. Angiotensin I is then hydrolyzed by ACE to form angiotensin II .


Molecular Structure Analysis

Angiotensin I/II (1-6) is a peptide hormone. Its structure and function are influenced by the presence of chloride ions in ACE . The molecular mechanisms of chloride activation have been investigated thoroughly through mutagenesis studies and shown to be substrate-dependent .


Chemical Reactions Analysis

The chemical reactions involved in the formation of Angiotensin I/II (1-6) include the cleavage of angiotensinogen by renin to form angiotensin I, and the hydrolysis of angiotensin I by ACE to form angiotensin II .


Physical And Chemical Properties Analysis

Angiotensin I/II (1-6) is a peptide hormone. Its physical and chemical properties, including its interactions with ACE and its inhibitors, have been studied using molecular dynamics simulations .

Scientific Research Applications

Drug Discovery

A molecular docking-based approach was utilized for identifying and evaluating potential inhibitors of ACE present in herbs, other natural sources, and synthetic sources . These compounds’ binding affinities and other physicochemical features were studied, predicting their suitability as drugs for biological systems .

Cardiovascular Disease Research

Chronic RAS activation in the cardiovascular system increases angiotensin II (Ang II) ratio and plays a major role in the pathogenesis of cardiovascular diseases such as hypertension and heart failure .

Cell Biology

The renin-angiotensin system (RAS) has been viewed exclusively as a system involved in the regulation of salt and fluid homeostasis and blood pressure . However, tightly controlled RAS activity is not only critical to maintaining systemic hemodynamics and blood volume but also for the control of cell proliferation, differentiation, invasiveness, metastasis, and tissue remodeling in target organs .

Cancer Research

Literature data unequivocally show a significant impact of mutations and single nucleotide polymorphism (SNP) of the ATR1 gene on upregulation of its product—AT1R, hence the disruption of the mentioned above cellular actions . This has implications in cancer research.

Pathophysiology

Any disturbance in the expression or activity of individual RAS elements leads to pathophysiological processes . Thus, understanding the role of Angiotensin I/II (1-6) in these processes can provide insights into disease mechanisms.

Safety and Hazards

According to the safety data sheet, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling Angiotensin I/II (1-6). Use of personal protective equipment and ensuring adequate ventilation are recommended .

properties

IUPAC Name

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H55N11O10/c1-5-19(4)29(34(55)45-26(35(56)57)14-21-16-40-17-42-21)47-32(53)25(13-20-8-10-22(48)11-9-20)44-33(54)28(18(2)3)46-31(52)24(7-6-12-41-36(38)39)43-30(51)23(37)15-27(49)50/h8-11,16-19,23-26,28-29,48H,5-7,12-15,37H2,1-4H3,(H,40,42)(H,43,51)(H,44,54)(H,45,55)(H,46,52)(H,47,53)(H,49,50)(H,56,57)(H4,38,39,41)/t19-,23-,24-,25-,26-,28-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYDDLSICWJNDAM-GKUXVWPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H55N11O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

801.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Angiotensin I/II (1-6)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Angiotensin I/II (1-6)
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Angiotensin I/II (1-6)
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Angiotensin I/II (1-6)
Reactant of Route 4
Angiotensin I/II (1-6)
Reactant of Route 5
Angiotensin I/II (1-6)
Reactant of Route 6
Angiotensin I/II (1-6)

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